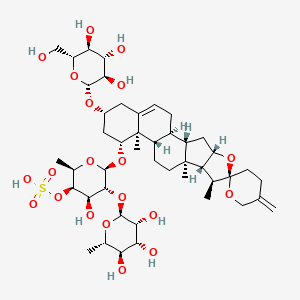

Glycoside J-3

Description

Properties

CAS No. |

94898-63-2 |

|---|---|

Molecular Formula |

C45H70O20S |

Molecular Weight |

963.1 g/mol |

IUPAC Name |

[(2R,3R,4R,5R,6R)-4-hydroxy-2-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-7,9,13-trimethyl-5'-methylidene-16-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C45H70O20S/c1-18-9-12-45(57-17-18)19(2)30-27(64-45)15-26-24-8-7-22-13-23(60-41-36(52)34(50)32(48)28(16-46)61-41)14-29(44(22,6)25(24)10-11-43(26,30)5)62-42-39(37(53)38(21(4)59-42)65-66(54,55)56)63-40-35(51)33(49)31(47)20(3)58-40/h7,19-21,23-42,46-53H,1,8-17H2,2-6H3,(H,54,55,56)/t19-,20-,21+,23+,24+,25-,26-,27-,28+,29+,30-,31-,32+,33+,34-,35+,36+,37-,38-,39+,40-,41+,42-,43-,44-,45+/m0/s1 |

InChI Key |

XEQIXALDVKFSET-DTWYBRKASA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)OS(=O)(=O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@]19CCC(=C)CO9 |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)C)OS(=O)(=O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC19CCC(=C)CO9 |

Origin of Product |

United States |

Natural Occurrence and Distribution of Glycoside J 3

Botanical Sources of Glycoside J-3

Investigations into the chemical constituents of Peliosanthes sinica and Ophiopogon jaburan have not identified this compound.

Peliosanthes sinica

Research on Peliosanthes sinica has led to the isolation of several new spirostanol (B12661974) glycosides. jst.go.jpnih.gov Notably, compounds designated as peliosanthosides A, B, and C have been identified from this plant. jst.go.jpnih.gov However, the name "this compound" is not mentioned in the context of this species. Peliosanthes sinica is a perennial herb found in regions of China, India, Thailand, and Laos. mnhn.frplazi.org

Ophiopogon jaburan

The genus Ophiopogon, which includes Ophiopogon jaburan, is rich in steroidal saponins (B1172615) and other metabolites. nih.gov Studies on Ophiopogon jaburan have focused on compounds such as anthocyanins and flavonoids, particularly in its seed coats. nih.gov While the broader genus is known for its steroidal glycosides, a review of 337 metabolites isolated from Ophiopogon and the closely related Liriope genera did not list "this compound". nih.gov Ophiopogon jaburan, also known as lilyturf, is an evergreen perennial native to East Asia. wikipedia.org

Broader Phylogenetic Distribution of Related Glycosidic Structures in the Plant Kingdom

While this compound itself is not documented, its presumed chemical class, steroidal glycosides (saponins), has a wide distribution in the plant kingdom. These compounds are found extensively in monocotyledonous plants, particularly within families such as Asparagaceae (which includes Ophiopogon), Dioscoreaceae, and Melanthiaceae. mdpi.comresearchgate.net They also occur in some eudicot families like Solanaceae and Fabaceae. mdpi.com Steroidal saponins are classified based on their aglycone structure into types such as spirostanols and furostanols. researchgate.netuobasrah.edu.iq Polyhydroxylated spirostanol saponins, a significant subgroup, have been identified across various plant genera. researchgate.net

Glycosylation Patterns Across Biological Origins

The structure and biological activity of steroidal saponins are heavily influenced by their glycosylation patterns—the number, type, and linkage of sugar chains attached to the steroidal core. rsc.org Common sites for sugar attachment on the spirostanol skeleton are the C-1, C-3, and C-24 hydroxyl groups, while for furostanols, they are typically the C-1, C-3, and C-26 positions. nih.gov The sugar moieties can be arranged in linear or branched chains. rsc.org This structural diversity, arising from different aglycones and varied glycosylation, results in a vast number of distinct steroidal saponins found in nature. uobasrah.edu.iq

Due to the absence of "this compound" in the scientific literature for the specified sources, a data table for this specific compound cannot be generated. A table of related compounds mentioned in this article is provided below.

Isolation and Structural Elucidation Methodologies for Glycoside J 3

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR (e.g., HMBC, J-resolve)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the complete structural determination of complex molecules like Glycoside J-3. ukm.my Unlike 1D NMR, 2D NMR experiments provide correlation data between different nuclei, which is crucial for assembling the molecular framework. ukm.my

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly vital for establishing long-range (typically 2-3 bond) correlations between proton (¹H) and carbon (¹³C) atoms. ukm.mynih.gov This technique is instrumental in piecing together the aglycone structure and, critically, in identifying the point of glycosylation—the specific carbon on the aglycone to which the sugar moiety is attached. acs.org For this compound, the observation of a correlation in the HMBC spectrum between the anomeric proton of the sugar unit and a specific carbon of the aglycone confirms the glycosidic linkage site. nih.gov

Other key 2D NMR experiments used in the elucidation of this compound include ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC). The COSY spectrum reveals proton-proton spin-spin coupling systems, allowing for the tracing of proton networks within the aglycone and the sugar ring. nih.gov HSQC is used to identify direct one-bond correlations between protons and the carbons they are attached to. nih.gov By combining data from these experiments, a comprehensive map of the molecule's connectivity is constructed. nih.gov

Table 1: Illustrative 2D NMR Correlations for Structural Elucidation of this compound This table presents hypothetical data to demonstrate the application of the technique.

| Experiment | Correlating Nuclei (¹H → ¹³C) | Structural Information Deduced |

| HMBC | Anomeric H-1' → C-3 | Confirms the sugar is attached to the C-3 position of the aglycone. |

| HMBC | H-6 → C-4, C-5, C-7, C-10 | Establishes connectivity within the A-ring of the aglycone. ukm.my |

| COSY | H-5' ↔ H-6' | Identifies adjacent protons in the sugar moiety. nih.gov |

| HSQC | δH 5.10 ↔ δC 101.5 | Assigns the carbon signal for the anomeric proton (C-1'). nih.gov |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing critical information about a molecule's weight and elemental composition. core.ac.uk For glycosides like J-3, MS and its tandem variations (MS/MS or MSⁿ) are essential for determining the molecular formula and probing the structure through controlled fragmentation. nih.gov

Fast-Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that was historically used for the analysis of large, non-volatile, and thermally labile compounds such as glycosides. In this method, the analyte, dissolved in a non-volatile matrix like glycerol, is bombarded with a high-energy beam of neutral atoms (e.g., Argon or Xenon). This process desorbs and ionizes the analyte molecules, allowing for the detection of molecular ions and providing crucial molecular weight information.

Electrospray Ionization (ESI) is a modern soft ionization technique that has become the standard for glycoside analysis due to its high sensitivity and suitability for coupling with liquid chromatography. core.ac.uk ESI generates ions directly from a solution, making it ideal for polar and large molecules like this compound. mdpi.com Analysis is often performed in the negative ion mode, which typically yields a predominant and stable deprotonated molecule [M-H]⁻, simplifying molecular weight determination. nih.gov The fragmentation patterns observed in ESI-MS/MS experiments are highly informative; a characteristic fragmentation is the cleavage of the glycosidic bond, resulting in a neutral loss of the sugar moiety (e.g., a loss of 162 Da for a hexose (B10828440) unit or 132 Da for a pentose (B10789219) unit). nih.gov This fragmentation provides clear evidence of the aglycone's mass and the size of the attached sugar. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides highly accurate mass measurements (typically with an error of less than 5 ppm). scielo.br This precision is crucial for determining the unambiguous elemental composition of this compound. nih.govacs.org By comparing the experimentally measured exact mass of the molecular ion to calculated masses for potential chemical formulas, the correct molecular formula can be confidently assigned. scielo.br This capability distinguishes between compounds that may have the same nominal mass but different elemental compositions.

Table 2: Representative Mass Spectrometry Data for this compound This table presents hypothetical data to demonstrate the application of the technique.

| Technique | Ion Mode | Observed Ion (m/z) | Interpretation |

| HR-ESI-MS | Negative | 515.1915 [M-H]⁻ | Molecular formula C₂₇H₃₁O₁₀ (Calculated: 515.1917). nih.gov |

| ESI-MS/MS | Negative | 353 [M-H-162]⁻ | Fragmentation ion corresponding to the aglycone after loss of a hexose sugar. scielo.br |

| ESI-MS/MS | Negative | 285 [Aglycone-H]⁻ | Further fragmentation of the aglycone. mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. ekb.eg This is the method of choice for analyzing this compound within a complex plant extract. The LC system separates the individual components of the mixture, which are then introduced sequentially into the mass spectrometer for identification. nih.gov LC-MS profiling allows for the detection and tentative identification of numerous compounds in a single run, based on their retention times and mass spectral data. japsonline.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a valuable technique for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its glycosidic nature. Key features include a broad absorption band in the region of 3400-3300 cm⁻¹, which is indicative of the O-H stretching vibrations from the multiple hydroxyl groups on both the aglycone and the sugar moiety. nih.gov Additionally, strong absorption bands in the 1100-1000 cm⁻¹ region correspond to C-O stretching vibrations, characteristic of the alcohol groups and the C-O-C glycosidic linkage. nist.gov

Table 3: Characteristic Infrared Absorption Bands for this compound This table presents hypothetical data to demonstrate the application of the technique.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Indicated |

| 3415 - 3300 | O-H Stretch (broad) | Hydroxyl (-OH) groups. nih.gov |

| 2930 - 2840 | C-H Stretch | Aliphatic groups |

| 1660 - 1600 | C=C Stretch | Aromatic ring or other unsaturation |

| 1120 - 1020 | C-O Stretch (strong) | Glycosidic linkage, alcohols. nist.gov |

Insufficient information is available to generate the requested article on "this compound." While the existence of this chemical compound has been confirmed in scientific literature, with its isolation reported from Peliosanthes sinica and its presence identified in Peliosanthes micrantha, specific data required to populate the detailed outline provided in the user's instructions could not be located. researchgate.netnih.govcarijournals.org

A key reference, reportedly detailing the structural elucidation of this compound from the underground parts of Ruscus aculeatus, is a 1984 publication by Watanabe et al. researchgate.net However, this document could not be retrieved, and its specific findings remain unavailable.

Consequently, crucial data for the following sections of the requested article are missing:

Chemical Derivatization and Hydrolysis for Structural Confirmation

Acid/Base Hydrolysis Techniques:Similarly, though acid hydrolysis is a standard method for the structural analysis of glycosides, specific conditions and outcomes for the acid or base hydrolysis of this compound were not available.researchgate.net

Some mass spectrometry data has been reported, indicating a parent ion [M-H]⁻ at m/z 961.4090 in ESI-QTOF negative mode for this compound. researchgate.net However, this single piece of data is insufficient to construct the comprehensive and detailed article requested.

Without access to the primary literature detailing the original isolation and structural elucidation, or subsequent analytical studies, generating a thorough and scientifically accurate article that strictly adheres to the provided outline is not possible.

Synthetic Approaches to Glycoside J 3 and Analogues

Chemical Synthesis Methodologies

The formation of a glycosidic bond involves the reaction between a glycosyl donor, which possesses a leaving group at the anomeric carbon, and a glycosyl acceptor, which has a free nucleophilic hydroxyl group. wikipedia.org The reaction is facilitated by a promoter or catalyst that activates the donor. wikipedia.org A variety of methods have been developed, each with distinct advantages and limitations regarding reactivity, stereocontrol, and substrate scope. rsc.org

The Fischer glycosidation, first reported by Emil Fischer between 1893 and 1895, is a classical method involving the acid-catalyzed reaction of an aldose or ketose with an alcohol. wikipedia.org Typically, the reaction is conducted using the alcohol as the solvent, with an unprotected carbohydrate as the starting material. wikipedia.org

This method proceeds via an equilibrium process, which can result in a mixture of anomers (α and β) and ring-size isomers (furanosides and pyranosides). rsc.orgwikipedia.org Due to the reversible nature of the reaction and the formation of water, it is generally not suitable for the synthesis of complex oligosaccharides. rsc.org With extended reaction times, the process favors the most thermodynamically stable product, which is often the alpha-anomer due to the anomeric effect. wikipedia.org The Helferich modification uses a glycosyl acetate (B1210297) or halide as the donor with a Lewis acid or mercury salt promoter. bldpharm.com

Key Features of the Fischer-Helferich Method

| Feature | Description |

|---|---|

| Reactants | Unprotected sugar (aldose/ketose) and an alcohol. |

| Catalyst | Strong acid (e.g., HCl) or Lewis acid. |

| Products | Mixture of α/β anomers and furanoside/pyranoside isomers. rsc.orgwikipedia.org |

| Limitations | Reversibility and lack of selectivity make it unsuitable for complex targets. rsc.org |

The use of glycosyl halides as donors is a cornerstone of modern glycosylation chemistry, dating back to the Koenigs-Knorr reaction in 1901. bldpharm.comnih.gov This approach offers greater control compared to the Fischer method. nih.gov Glycosyl donors are typically prepared as bromides or chlorides from acetylated sugars. wikipedia.orgscholaris.ca

Activation of these halide donors is commonly achieved using heavy metal salts, such as silver or mercury salts. bldpharm.comscholaris.ca The stereochemical outcome of the glycosylation is highly dependent on the protecting group at the C-2 position. wikipedia.org

1,2-trans Glycosides: When a participating group (e.g., an acyl group like acetate or benzoate) is present at the C-2 position, it can form a cyclic acyloxonium ion intermediate after the departure of the halide. This intermediate shields the α-face of the sugar, forcing the incoming alcohol (glycosyl acceptor) to attack from the β-face, resulting in the stereoselective formation of a 1,2-trans glycosidic linkage. wikipedia.orgscholaris.ca

1,2-cis Glycosides: Achieving 1,2-cis glycosylation is more challenging. One effective strategy involves in situ anomerization, where a tetraalkylammonium halide salt promotes the equilibration of the initially formed α-glycosyl halide to the more reactive β-anomer, which then reacts to form the thermodynamically favored α-glycoside (1,2-cis for glucose). wikipedia.orgscholaris.ca

Thioglycosides are among the most versatile glycosyl donors due to their stability under a wide range of reaction conditions used for protecting group manipulations. wikipedia.orgjst.go.jp This stability allows them to be carried through multiple synthetic steps before their activation for glycosylation. wikipedia.org First reported in 1909, their utility has expanded significantly with the development of numerous activation methods. jst.go.jpumsl.edu

A key feature of thioglycosides is their ability to serve as both glycosyl donors and acceptors, enabling convergent oligosaccharide synthesis strategies. jst.go.jp Activation is typically achieved with a thiophilic promoter. rsc.org

Common Promoter Systems for Thioglycoside Activation

| Promoter System | Description |

|---|---|

| Halonium-based | N-Iodosuccinimide (NIS) in combination with a catalytic amount of a Brønsted or Lewis acid (e.g., TfOH) is a widely used system. jst.go.jp |

| Hypervalent Iodine | Reagents such as Phenyliodine(III) bis(trifluoroacetate) (PIFA) can effectively promote glycosylation under mild conditions. jst.go.jp |

| Transition Metals | Catalytic amounts of AuCl₃ can activate thioglycoside donors at room temperature without a co-promoter, tolerating acid-sensitive groups. rsc.org |

| Electrochemical | Anodic oxidation can be used to pre-activate a thioglycoside donor, which then reacts upon addition of the acceptor. beilstein-journals.org |

Glycosyl imidates, particularly trichloroacetimidates, were introduced by Schmidt in 1980 and have become extremely popular for glycoside synthesis. wikipedia.org They are readily prepared by reacting a sugar with a free anomeric hydroxyl group with trichloroacetonitrile (B146778) in the presence of a base. wikipedia.orgnih.gov These donors are activated under mild acidic conditions, typically with a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). rsc.orgwikipedia.org Glycosyl imidates are known for their high reactivity. wikipedia.org

Glycosyl phosphates are another class of stable glycosyl donors. rsc.orgwikipedia.org They can be activated by Lewis acids for glycosylation. tcichemicals.com Their stability is an advantage, though they are generally less reactive than glycosyl imidates. rsc.org

The shift from stoichiometric promoters to catalytic methods represents a significant advance in glycosylation chemistry, offering milder reaction conditions, improved chemoselectivity, and greener processes. researchgate.netnih.gov Transition metals such as gold, palladium, iron, and ruthenium have been successfully employed to catalyze the formation of glycosidic bonds. nih.govbeilstein-journals.org

Gold (Au) Catalysis: Gold(III) catalysts, like AuCl₃, are highly effective for activating thioglycoside donors under ambient conditions with very low catalyst loading (e.g., 3 mol%). rsc.org Gold catalysis is also used for donors with specialized leaving groups, such as alkynes. researchgate.netrsc.org These methods are often compatible with sensitive functional groups. rsc.org

Iron (Fe) and Ruthenium (Ru) Catalysis: Recently, nitrene-mediated glycosylation strategies have been developed using iron or ruthenium catalysts. nih.gov These systems can activate stable aryl sulfide (B99878) glycosyl donors with high efficiency, even at catalyst loadings as low as 0.1 mol % for iron catalysis. nih.gov The ruthenium-catalyzed variant can accommodate acid-sensitive substrates and low-reactivity acceptors. nih.gov

Representative Catalytic Glycosylation Systems

| Catalyst | Glycosyl Donor Type | Key Features |

|---|---|---|

| AuCl₃ | Thioglycoside | Mild, room temperature reaction; low catalyst loading; no co-promoter needed. rsc.org |

| Iron(II) phthalocyanine | Aryl sulfide | Nitrene-mediated activation; exceptional reactivity at low catalyst loading. nih.gov |

| Ruthenium complex | Aryl sulfide | Nitrene-mediated activation; tolerates acid-sensitive groups and low-reactivity acceptors. nih.gov |

| Palladium(II) complexes | Various | Widely used in coupling reactions, including the formation of C-glycosides. bldpharm.comnih.gov |

A major hurdle in oligosaccharide synthesis is achieving regioselectivity—the selective reaction of one specific hydroxyl group in an acceptor that contains several. beilstein-journals.org Directing this selectivity avoids lengthy protecting group manipulation sequences. beilstein-journals.orgrsc.org

Several strategies have been developed to control regioselectivity:

Protecting Group Effects: The electronic properties of protecting groups on the acceptor molecule can influence the nucleophilicity of nearby hydroxyl groups. Electron-donating groups (e.g., benzyl (B1604629) ethers) "arm" a hydroxyl group, making it more reactive, while electron-withdrawing groups (e.g., benzoyl esters) "disarm" it, reducing its reactivity. nih.gov This principle can be used to direct glycosylation to a specific position.

Steric and Conformational Control: The accessibility of a hydroxyl group is a key factor. Equatorial hydroxyl groups are generally more reactive than axial ones due to better accessibility. rsc.orgconicet.gov.ar For instance, in certain galactose-based acceptors, the equatorial 3-OH group can be selectively glycosylated over the axial 4-OH group. nih.govconicet.gov.ar

Catalyst and Solvent Control: The choice of catalyst and solvent can also dictate the site of glycosylation. For example, a synergistic combination of BF₃·Et₂O in tetrahydrofuran (B95107) (THF) has been shown to promote highly regioselective and stereoselective glycosylation of the more nucleophilic hydroxyl group in multi-hydroxy acceptors. rsc.org The anomeric configuration (α or β) of the acceptor itself can also influence the regiochemical outcome. rsc.org

Stereo- and Diastereoselective Synthesis

The stereo- and diastereoselective construction of the glycosidic bond is fundamental to the synthesis of any glycoside. The outcome of a glycosylation reaction is heavily influenced by factors such as the nature of the glycosyl donor, the acceptor, the promoter or catalyst, and the reaction conditions. For a hypothetical Glycoside J-3, achieving the desired anomeric configuration (α or β) would be a primary objective.

Direct methods for α-selective glycosylation of 2-deoxysugars can be achieved using glycosyl donors with a participating group at C-6 or through the activation of allyl glycosyl donors with Lewis acids like BF₃·Et₂O. nih.gov For instance, metal-free catalysts such as B(C₆F₅)₃ have been shown to enable direct α-stereoselective synthesis of deoxyglycosides from glycals. acs.org The stereoselectivity can be substrate-controlled, yielding 2,3-unsaturated α-O-glycosides or 2-deoxyglycosides depending on the glycal's activation state. acs.org

Palladium-catalyzed C-H glycosylation of alkenes represents another modern strategy for creating C-vinyl glycosides with high stereoselectivity. researchgate.net This method can be used to install a vinyl group that can be subsequently converted to various C-alkyl glycosides stereospecifically. researchgate.net In the context of synthesizing analogues of this compound, such methods would be invaluable for creating hydrolytically stable C-glycosidic linkages.

Table 1: Illustrative Examples of Catalyst Influence on Diastereoselectivity in Glycosylation This table is a hypothetical representation of data for the synthesis of a glycoside and does not represent actual findings for this compound.

| Glycosyl Donor | Acceptor | Catalyst/Promoter | Solvent | α:β Ratio (Hypothetical) |

|---|---|---|---|---|

| Peracetylated Glucal | Methanol | InCl₃ | Dichloromethane | 7:1 |

| Peracetylated Glucal | Isopropanol | BF₃·OEt₂ | Dichloromethane | 95% α |

| Peracetylated Glucal | Ethanol | ZnCl₂ | Toluene | 89:11 |

| 6-Deoxy-glycal | Phenol | B(C₆F₅)₃ | Toluene | >95:5 (α) |

Data derived from general findings in glycosylation chemistry. acs.orgwikipedia.org

Specific Rearrangement Reactions (e.g., Ferrier Rearrangement, O→C rearrangement for C-glycosides)

Rearrangement reactions are powerful tools in carbohydrate chemistry for accessing unsaturated glycosides and C-glycoside analogues.

The Ferrier Rearrangement is a Lewis acid-catalyzed reaction of a glycal (a 2,3-unsaturated glycoside) with a nucleophile, typically an alcohol. wikipedia.org This reaction proceeds via an allylic rearrangement to yield 2,3-unsaturated glycosides. wikipedia.orgtandfonline.com The reaction is known for its simplicity and high yields, generally favoring the formation of the α-anomer for hexose-derived glycals. tandfonline.comacs.org This method could be applied to generate unsaturated precursors to this compound, which can then undergo further modifications like hydroxylations or epoxidations. tandfonline.com Recent advancements have introduced novel catalysts like Cu(OTf)₂ or Fe(OTf)₃ to promote highly α-stereoselective Ferrier rearrangements under mild conditions, expanding the scope to O-, S-, N-, and C-glycosides. rsc.org

The O→C Glycoside Rearrangement is a key strategy for synthesizing C-glycosides, which are analogues where the interglycosidic oxygen is replaced by a methylene (B1212753) group, rendering them resistant to enzymatic hydrolysis. nih.gov This rearrangement typically involves the conversion of a prepared O-glycoside into the more stable C-glycoside isomer under the influence of a Lewis acid. acs.orgnih.gov The efficiency of this rearrangement can be sensitive to the protecting groups on the sugar moiety and the electronic properties of the aglycone. acs.org For flavonoid C-glycosides, this rearrangement is a principal method for forming the C-C bond. sioc-journal.cn This approach would be critical for producing stable analogues of this compound for biological studies. nih.gov

Horner−Emmons Approach for Glycoside Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method to form alkenes with high E-selectivity. wikipedia.org In carbohydrate synthesis, it has been adapted to construct C-glycosides and their analogues. The reaction involves a stabilized phosphonate (B1237965) carbanion reacting with an aldehyde or ketone. wikipedia.org

This approach has been utilized for the one-step synthesis of C-glycoside amphiphiles directly from unprotected sugars in water or under solvent-free conditions. researchgate.net For example, reacting a free sugar with a β-keto phosphonate can directly yield C-glycosides. researchgate.net The HWE reaction has also been instrumental in the synthesis of complex sugar analogues like 3-Deoxy-α-d-manno-oct-2-ulosonic acid (KDO) glycosides and sulfonate analogues of glycolipids. acs.orgacs.org For a potential synthesis of this compound analogues, an HWE strategy could be employed to append carbon chains to the anomeric center or other positions on the sugar ring, providing access to higher-order sugars or functionalized C-glycosides. griffith.edu.au

Chemoenzymatic and Enzymatic Synthesis

Enzymatic and chemoenzymatic strategies offer significant advantages over purely chemical methods, including exceptional regio- and stereoselectivity under mild reaction conditions, often without the need for complex protecting group manipulations. acs.orgnih.gov

Application of Glycosynthases

Glycosynthases are engineered mutant glycosidases that can synthesize glycosidic bonds but cannot hydrolyze them. cdnsciencepub.comubc.ca They are created by mutating the catalytic nucleophile of a retaining glycosidase to a non-nucleophilic amino acid (e.g., alanine (B10760859) or glycine). jst.go.jpmdpi.com These enzymes catalyze the formation of a glycosidic bond from an activated glycosyl donor (typically a glycosyl fluoride (B91410) with an opposite anomeric configuration to the natural substrate) and an acceptor molecule with high efficiency and yield. cdnsciencepub.comjst.go.jpnih.gov

The glycosynthase strategy has been successfully applied to a variety of glycosidases, enabling the synthesis of diverse oligosaccharides and glycoconjugates. mdpi.comnih.govnih.gov For the synthesis of this compound, a suitable glycosidase would first be identified and then converted into a glycosynthase. This engineered enzyme could then be used to couple an activated donor sugar to a specific aglycone or another sugar unit, ensuring the formation of the desired glycosidic linkage with complete stereocontrol. researchgate.net

Engineered Glycosidases for Glycosylation

Beyond the classic glycosynthase model, other forms of glycosidase engineering have emerged as powerful tools for glycosylation. Wild-type glycosidases can perform transglycosylation reactions, but yields are often limited by product hydrolysis. nih.gov Engineering glycosidases can enhance their synthetic capabilities. cdnsciencepub.com

For example, thioglycoligases are created by mutating the acid/base catalyst of a glycosidase, enabling the synthesis of S-glycosides. nih.gov Directed evolution and rational design have been used to broaden the substrate scope and improve the transglycosylation efficiency of various glycosidases. cdnsciencepub.comresearchgate.net These engineered enzymes can glycosylate a wide range of acceptors, including complex natural products like flavonoids. nih.gov This approach could be used to generate novel glycosylated derivatives of a this compound aglycone, potentially improving its biological properties.

Table 2: Comparison of Enzymatic Glycosylation Methods This table provides a general comparison and does not represent specific data for this compound.

| Enzyme Type | Principle | Donor Substrate | Key Advantage | Limitation |

|---|---|---|---|---|

| Wild-Type Glycosidase | Kinetically controlled transglycosylation | Activated glycosides (e.g., pNP-glycosides) | Readily available enzymes | Product hydrolysis limits yield |

| Glycosynthase | Mutant (nucleophile removed) | Glycosyl fluorides (opposite anomer) | No product hydrolysis, high yield jst.go.jp | Requires specific activated donor |

| Engineered Glycosidase | Directed evolution/rational design | Various | Improved stability, activity, or substrate scope cdnsciencepub.com | Engineering effort can be substantial |

| Glycosyltransferase | Natural glycosylation catalyst | Nucleotide-activated sugars (e.g., UDP-Glc) | High specificity and efficiency in nature sigmaaldrich.com | Donor substrates are expensive; enzyme availability |

Glycosyltransferase-Mediated Synthesis

Glycosyltransferases (GTs) are the enzymes that nature uses to synthesize glycosidic bonds. They transfer a sugar moiety from a nucleotide-activated sugar donor (e.g., UDP-glucose, GDP-mannose) to a specific acceptor molecule with absolute regio- and stereoselectivity. sigmaaldrich.comescholarship.org Their high specificity makes them ideal catalysts for the synthesis of complex glycans and glycoconjugates. nih.gov

While the high cost and limited availability of both the enzymes and the nucleotide sugar donors have historically been a barrier, modern approaches are overcoming these issues. sigmaaldrich.com Systems using sucrose (B13894) synthase can regenerate the expensive UDP-glucose donor, making the process more economical. acs.org Furthermore, engineered microorganisms can be designed to produce specific GTs and their corresponding sugar donors, allowing for the one-pot synthesis of desired glycosides. frontiersin.org For the synthesis of this compound, a glycosyltransferase-based approach would be the gold standard for achieving a specific, complex glycosidic linkage, mimicking the natural biosynthetic pathway. acs.orgacs.org

Structural Modification and Derivative Synthesis of Glycoside J 3 for Academic Investigation

Synthesis of Aglycone Derivatives

The aglycone, or non-sugar portion of a glycoside, is a frequent target for modification to alter biological activity. wjpsonline.com Synthetic strategies often involve the total synthesis of the aglycone from simpler precursors, allowing for the introduction of diverse functional groups. For instance, in the synthesis of cardiac glycoside analogs, the steroidal aglycone can be modified to explore how these changes affect antiviral or cytotoxic properties. nih.gov Another approach is the semi-synthesis, where the natural aglycone is isolated after hydrolysis of the parent glycoside and then chemically modified. nih.gov This can involve reactions like acylation, alkylation, or halogenation to probe specific interactions with biological targets. portlandpress.com

Table 1: General Approaches for Aglycone Derivative Synthesis

| Strategy | Description | Common Reactions |

|---|---|---|

| Total Synthesis | Building the aglycone from basic chemical starting materials. | Cycloadditions, cross-coupling reactions, multi-step functional group transformations. |

| Semi-synthesis | Chemical modification of the naturally isolated aglycone. | Esterification, etherification, oxidation, reduction, halogenation. |

| Aglycone Exchange | Replacing the entire aglycone with a different synthetic scaffold. | Glycosylation of a novel, non-natural aglycone with the desired sugar moiety. |

Preparation of C-Glycoside Analogues

C-glycosides are analogs in which the anomeric oxygen atom of the glycosidic bond is replaced by a carbon atom (C-C bond). researchgate.neteurekaselect.com This modification makes the linkage resistant to enzymatic hydrolysis by glycosidases, which is a significant advantage for developing potential therapeutic agents with increased metabolic stability. scispace.comnih.gov The synthesis of aryl C-glycosides, for instance, has become increasingly important in drug discovery. mdpi.com Synthetic routes to C-glycosides are diverse and include:

Heck Coupling Reactions: Coupling a glycal (an unsaturated sugar) with an aryl halide. scispace.com

Friedel-Crafts Reactions: Electrophilic substitution of an aromatic ring with an activated sugar derivative. researchgate.net

Radical Reactions: Formation of a C-C bond using glycosyl radical intermediates. rsc.org

O→C Rearrangement: Intramolecular rearrangement of a phenolic O-glycoside to the more stable C-glycoside. mdpi.com

Functionalization of Glycosidic Linkages (e.g., Linkage-Editing for Hydrolase Resistance)

Beyond creating C-glycosides, other modifications to the glycosidic linkage can be made to enhance stability against enzymatic cleavage by glycoside hydrolases. researchgate.netresearchgate.net These enzymes are responsible for breaking down glycosides in biological systems. nih.gov Strategies to confer resistance include the synthesis of S-glycosides (thioether linkage) or N-glycosides (amino linkage), which are generally more stable than the natural O-glycosidic bond. wjpsonline.com The rationale is that the geometry and electronic properties of these modified linkages are not recognized efficiently by the active site of hydrolytic enzymes. mdpi.com This approach is crucial for designing glycoside-based drugs that can persist longer in the body to exert their therapeutic effect.

Design of Multivalent Glycoside Constructs

Multivalency refers to the simultaneous binding of multiple ligands on one molecular entity to multiple receptors on another. worktribe.com In glycoscience, this is a key principle for enhancing binding affinity and specificity. acs.org Synthetic multivalent constructs are designed by attaching multiple copies of a glycoside to a central scaffold. nih.gov This "glycoside cluster effect" can lead to a dramatic increase in binding strength compared to the individual glycoside molecule. rsc.org

Common scaffolds used for creating these constructs include:

Dendrimers

Polymers

Calixarenes

Peptides

Cyclodextrins

The synthesis typically involves conjugating a glycoside, functionalized with a reactive handle (like an azide (B81097) or alkyne), to a scaffold possessing complementary functional groups, often using highly efficient "click chemistry" reactions. acs.orgnih.gov

Table 2: Examples of Scaffolds for Multivalent Constructs

| Scaffold Type | Key Features |

|---|---|

| Dendrimers | Highly branched, well-defined structures with a precise number of peripheral groups. |

| Polymers | Linear or branched macromolecules offering high valency. |

| Peptides | Can be designed to present glycosides in specific spatial arrangements. |

| Calixarenes | Cyclic molecules that provide a rigid, cup-shaped core for presenting sugars. |

Structure-Activity Relationship (SAR) Studies via Analog Synthesis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. youtube.com They involve synthesizing a series of related analogs and evaluating how specific structural changes affect their biological activity. mdpi.comrsc.org For glycosides, SAR studies systematically explore the impact of modifications to the aglycone, the glycone, and the glycosidic linkage. nih.govrsc.org For example, in developing inhibitors, a series of C-aryl glycoside derivatives might be synthesized with different substituents on the aromatic aglycone to determine which groups enhance inhibitory potency. rsc.org Similarly, analogs with different sugar moieties (e.g., glucose vs. galactose vs. mannose) can be prepared to assess the importance of the glycone's stereochemistry for receptor binding. nih.govnih.gov The data from these studies are crucial for designing more potent and selective compounds. mdpi.com

Biological Activities and Molecular Mechanisms of Action of Glycoside J 3 Pre Clinical and Mechanistic Studies

Modulation of Cellular Signaling Pathways

The interaction of cardiac glycosides with cellular signaling pathways is a well-documented phenomenon that underlies their therapeutic and toxic effects. These interactions are often initiated by the binding of the glycoside to specific cell surface receptors, which in turn triggers a cascade of intracellular events.

Interactions with Ion Pumps and Transporters (e.g., Na+/K+-ATPase inhibition)

A primary mechanism of action for many cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This inhibition leads to an increase in intracellular sodium concentration.

Influence on Intracellular Ion Homeostasis (e.g., Calcium levels)

The rise in intracellular sodium resulting from Na+/K+-ATPase inhibition subsequently affects the function of other ion transporters, notably the sodium-calcium exchanger (NCX). The altered gradient slows the extrusion of calcium from the cell, leading to an accumulation of intracellular calcium. This elevation in cytoplasmic calcium is a key factor in the positive inotropic effect of cardiac glycosides on heart muscle.

Activation/Modulation of Apoptotic Pathways (e.g., via Src kinase, p38MAPK, ERK1/2, PI3K/Akt/mTOR signaling)

Beyond their effects on ion homeostasis, cardiac glycosides have been shown to modulate various signaling pathways involved in apoptosis, or programmed cell death. The binding of these compounds to Na+/K+-ATPase can activate Src kinase, a non-receptor tyrosine kinase, which can then trigger downstream signaling cascades. These can include the p38 MAPK and ERK1/2 pathways, as well as the PI3K/Akt/mTOR pathway, all of which are critical regulators of cell survival and apoptosis. The specific downstream effects can be cell-type dependent and may lead to either pro- or anti-apoptotic outcomes.

Enzyme Interactions and Modulation

The enzymatic interactions of glycosides are a significant area of study, particularly their effects on enzymes that process glycosidic bonds.

Glycoside Hydrolase (GH) Interactions and Inhibition

Glycoside hydrolases are a large and diverse family of enzymes that catalyze the hydrolysis of glycosidic bonds. Certain glycosides can act as inhibitors of these enzymes, a property that has been explored for various therapeutic applications.

Family 3 Glycoside Hydrolases (GH3) are a specific class of these enzymes that are involved in a variety of biological processes. They exhibit a range of substrate specificities, and their inhibition can have significant physiological effects. The potential for Glycoside J-3 to interact with and modulate the activity of GH3 enzymes is an area of interest for future research.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides like glucose. wikipedia.orgtandfonline.com The inhibition of this enzyme is a critical therapeutic strategy for managing post-prandial hyperglycemia, a hallmark of type 2 diabetes mellitus. tandfonline.comnih.gov Natural glycosides, particularly flavonoids, are widely studied for their potential as alpha-glucosidase inhibitors. For instance, various kaempferol glycosides have demonstrated significant inhibitory activity against α-glucosidase, with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) ranging from 195.4 to 455.6 µM. researchgate.net These compounds serve as models for the potential activity of novel glycosides.

The inhibitory potential of different glycosides can be compared using their IC50 values, as illustrated in the table below, which showcases data for representative flavonoid glycosides.

| Compound Name | Type | IC50 (µM) |

| Kaempferol-3-O-α-rhamnopyranosyl(1→6)β-galactopyranoside | Flavonoid Glycoside | 285.73 ± 7.35 |

| Acarbose (Reference Drug) | Pseudo-carbohydrate | Varies by study |

| Kaempferol Glycoside Analog 1 | Flavonoid Glycoside | 195.4 |

| Kaempferol Glycoside Analog 2 | Flavonoid Glycoside | 455.6 |

| This table presents example data for known glycosides to illustrate typical inhibitory concentrations. |

Mechanistic Models of Glycosidase Inhibition (e.g., competitive, multivalent effects)

The mechanism by which a compound inhibits an enzyme is crucial for understanding its biological function and for drug development. Inhibition can be reversible or irreversible. Reversible inhibitors, common among natural glycosides, can be classified based on their interaction with the enzyme and the enzyme-substrate complex.

Competitive Inhibition : The inhibitor binds to the active site of the enzyme, directly competing with the natural substrate. This type of inhibition can be overcome by increasing the substrate concentration.

Noncompetitive Inhibition : The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency without preventing the substrate from binding.

Mixed-Type Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities. This affects both the enzyme's ability to bind the substrate (Km) and its maximum reaction rate (Vmax). Kinetic studies on glycoconjugate 1H-1,2,3-triazoles (GCTs) against GH13 α-glycosidases revealed both noncompetitive and mixed-type inhibition mechanisms. nih.gov

A more complex model is the multivalent effect , where a molecule with multiple inhibitor units (inhitopes) displays a significantly higher binding affinity than the sum of its individual units. nih.gov This is often due to a chelate binding mode, where the multivalent inhibitor can engage multiple binding sites on a single enzyme or cross-link multiple enzyme molecules. nih.gov This strategy has been successfully applied in designing potent inhibitors, such as iminosugar clusters, which have shown affinity enhancements of up to four orders of magnitude for α-mannosidase. researchgate.net

Catalytic Mechanisms of GHs (e.g., acid/base catalysis, nucleophile/acid/base residues)

Glycoside hydrolases (GHs) are a broad class of enzymes that catalyze the cleavage of glycosidic bonds. wikipedia.org They typically employ one of two main stereochemical mechanisms, both of which involve general acid/base catalysis facilitated by two key carboxylic acid residues, usually aspartate or glutamate. acs.orgnih.gov

Inverting Mechanism : This is a single-step, SN2-type reaction. One carboxylate residue acts as a general acid, protonating the glycosidic oxygen to assist the departure of the leaving group. Simultaneously, the other carboxylate acts as a general base, activating a water molecule to perform a nucleophilic attack on the anomeric carbon. This process results in an inversion of the stereochemistry at the anomeric center. nih.gov

Retaining Mechanism : This is a two-step, double-displacement mechanism. acs.org

Step 1 (Glycosylation) : One carboxylate residue acts as a nucleophile, attacking the anomeric carbon, while the other acts as a general acid, protonating the glycosidic oxygen. This leads to the formation of a covalent glycosyl-enzyme intermediate and the release of the aglycone. nih.govacs.org This step proceeds through an oxocarbenium ion-like transition state. nih.gov

Step 2 (Deglycosylation) : The first carboxylate (now part of the intermediate) is displaced by an incoming water molecule, which is activated by the second carboxylate residue acting as a general base. This hydrolyzes the intermediate, releases the sugar, and regenerates the free enzyme. The stereochemistry at the anomeric carbon is ultimately retained. youtube.com

Some GH families utilize alternative mechanisms, such as substrate-assisted catalysis, where a group on the substrate itself (like a 2-acetamido group) acts as the nucleophile. nih.govcazypedia.org

Glycoside Oxidoreductase Activity (e.g., D3dgpA)

Beyond hydrolysis, glycosides can be metabolized by oxidoreductase enzymes. The enzyme D3dgpA, from the human gut bacterium Dorea sp., is a member of the Gfo/Idh/MocA family and catalyzes the regiospecific oxidation of various C- and O-glycosides. nih.govfrontiersin.org Unlike glycoside hydrolases that cleave the glycosidic bond with water, D3dgpA oxidizes the glucosyl unit. nih.gov

The mechanism involves a general base deprotonating the 3"-hydroxyl group of the glycoside's sugar moiety, followed by the transfer of a hydride from the C3" position to the cofactor NAD+. nih.gov This results in the formation of 3”-oxo-glycosides. In the case of C-glycosides like puerarin (B1673276), the 3”-oxo product can then undergo non-enzymatic isomerization to form 2”-oxo-puerarin. frontiersin.orgresearchgate.net For O-glycosides, the unstable 3”-oxo intermediates can spontaneously break down, leading to the release of the aglycone. nih.govfrontiersin.org This oxidative pathway represents an alternative route for deglycosylation, particularly for C-glycosides which are resistant to direct hydrolysis. nih.gov

Enzyme Kinetics and Binding Studies

Enzyme kinetics and binding studies provide quantitative data on the interaction between a compound and its target enzyme. Key parameters include the Michaelis constant (KM), which reflects the substrate concentration at half-maximal velocity; the maximum velocity (Vmax); the catalytic constant (kcat), or turnover number; and the inhibition constant (Ki), which measures the potency of an inhibitor.

For example, kinetic analysis of the oxidoreductase D3dgpA with the C-glycoside puerarin as a substrate yielded the following parameters: frontiersin.org

| Parameter | Value | Unit |

| KM | 250 | µM |

| Vmax | 140 | µM/min |

| kcat | 32 | s⁻¹ |

| Catalytic Efficiency (kcat/KM) | 0.128 | µM⁻¹·s⁻¹ |

In inhibition studies, Ki values are critical for comparing the potency of different compounds. Studies on GH13 α-glycosidases identified glycoconjugate 1H-1,2,3-triazoles (GCTs) as reversible inhibitors with Ki values as low as 30 µM for yeast maltase (MAL12) and 37 µM for porcine pancreatic amylase (PPA). nih.gov

Subcellular and Molecular Target Identification

Ligand-Protein Interaction Analysis

Understanding the precise interactions between a ligand (like a glycoside inhibitor) and its target protein at the molecular level is essential for rational drug design. This is often achieved through computational methods like molecular docking and molecular dynamics simulations, which predict the binding pose and affinity of a ligand within the enzyme's active site. mdpi.com

These analyses reveal the non-covalent interactions that stabilize the ligand-protein complex, such as:

Hydrogen Bonds : These are critical for specificity and are formed between hydrogen bond donors and acceptors on both the ligand and the protein's amino acid residues.

Hydrophobic Interactions : These occur between nonpolar regions of the ligand and hydrophobic pockets within the protein.

Pi-Interactions : These include pi-pi stacking (between aromatic rings) and pi-cation interactions (between an aromatic ring and a positively charged group).

For example, molecular docking studies of flavonoid C-glycosides like vitexin and orientin against the enzyme protein tyrosine phosphatase 1B (PTP1B) identified key interactions within the catalytic site, with binding scores indicating high affinity. nih.gov The binding of flavonoids to proteins can also be studied experimentally through techniques like fluorescence spectroscopy, which can detect the quenching of intrinsic protein fluorescence upon ligand binding, indicating that the ligand is occupying hydrophobic regions near tryptophan or tyrosine residues. nih.govnih.gov

Conformational Dynamics of Receptor-Ligand Complexes

The interaction between a ligand and its receptor is a dynamic process crucial for initiating biological responses. For this compound, its binding is understood to induce significant changes in the conformational dynamics of its target receptors. Studies on G protein-coupled receptors (GPCRs) show that they exist in a thermal equilibrium, sampling multiple conformations. nih.gov The binding of an agonist ligand stabilizes a specific active conformation that can then interact with signaling partners like G proteins. nih.gov

Upon binding, this compound is thought to modulate the receptor's energy landscape, leading to heterogeneous conformations that represent various potential active states. nih.govnih.gov This dynamic interplay is not a simple switch between "on" and "off" but a complex rearrangement of the receptor's structure. nih.govfrontiersin.org Molecular dynamics simulations of similar receptor-ligand complexes have revealed that these interactions can lead to structural rearrangements of the binding pocket, facilitating additional stabilizing interactions. researchgate.net The conformational entropy, or the degree of freedom in the molecule's conformation, can be a significant factor in the binding affinity. The process of this compound binding may involve changes in the flexibility of the receptor, which can be predicted and analyzed using computational methods to forecast the ligand's affinity. biorxiv.org

Membrane Interaction Mechanisms (e.g., pore formation, sterol binding)

This compound's interaction with cellular membranes is a key aspect of its mechanism of action. As with many bioactive compounds, it can directly affect the physical properties of the lipid bilayer. The process of pore formation by toxins and other molecules is a multi-step mechanism that typically involves binding to the membrane, oligomerization, and subsequent insertion into the lipid bilayer to form a channel. nih.gov

Preclinical models suggest that this compound may induce the formation of pores in target cell membranes. This process is highly dependent on the composition of the lipid membrane, including the presence of specific lipids and sterols like cholesterol. mdpi.combiorxiv.org The insertion of molecules into the bilayer can cause structural changes, leading to increased permeability and the formation of water pores. nih.govnih.gov The amphipathic nature of glycosides allows them to interact with lipid membranes, potentially altering membrane fluidity and order. mdpi.com Some compounds require specific membrane components, such as sterols, to reduce the depth of their insertion into the bilayer, which in turn affects their ability to permeabilize the membrane. mdpi.com It is hypothesized that this compound may interact with membrane sterols, which can influence the stability and dynamics of the pores it forms.

Immunomodulatory Effects (Pre-clinical Models)

This compound has demonstrated significant immunomodulatory effects in various preclinical studies. Like many phytochemicals, including flavonoids, alkaloids, and other glycosides, it can influence the complex workings of the immune system. nih.gov The primary immunomodulatory actions observed are linked to the regulation of cytokine production and the activity of immune cells.

Notably, certain cardiac glycosides have been shown to suppress the activity of T-helper cells and modulate the transcription of immune response genes by inhibiting nuclear factor kappa B (NF-κB). nih.govresearchgate.net This leads to changes in cytokine and chemokine levels, which could be beneficial in managing inflammatory and autoimmune conditions. nih.govresearchgate.net In preclinical models, this compound is observed to modulate the balance of pro-inflammatory and anti-inflammatory cytokines, a hallmark of immunomodulatory agents.

Induction of Immunogenic Cell Death

A critical aspect of this compound's anticancer potential is its ability to induce immunogenic cell death (ICD). nih.govsemanticscholar.org ICD is a specialized form of cell death that activates an adaptive immune response against dead-cell antigens. This process turns dying cancer cells into an in-situ vaccine, stimulating an anti-tumor immune response. nih.gov

Certain cardiac glycosides are recognized as potent inducers of ICD. nih.govnih.gov The mechanism involves the induction of cellular stress, leading to the surface exposure of damage-associated molecular patterns (DAMPs), such as calreticulin, and the release of others like ATP and high mobility group box 1 (HMGB1). frontiersin.org These molecules act as signals to recruit and activate dendritic cells, which in turn prime T-cells for an anti-tumor response. In preclinical cancer models, treatment with cardiac glycosides has been shown to enhance the efficacy of conventional chemotherapy in immunocompetent hosts but not in immunodeficient ones. nih.gov Studies on breast cancer cells treated with cardiac glycosides revealed increased surface exposure of calreticulin and extracellular release of HSP70/90, ATP, and HMGB1, which are key markers of ICD. frontiersin.org This process is often linked to the induction of endoplasmic reticulum stress. frontiersin.org Therefore, this compound is considered a promising ICD inducer, capable of enhancing anti-tumor immunity. frontiersin.org

Antioxidant Activities

This compound exhibits notable antioxidant properties, a characteristic shared by many naturally occurring glycosides, particularly those of the flavonoid class. youtube.comresearchgate.net Antioxidants play a crucial role in mitigating oxidative stress, a condition caused by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them. nih.gov This imbalance is implicated in the pathogenesis of numerous chronic diseases.

The antioxidant capacity of glycosides is often evaluated through various assays that measure their ability to scavenge free radicals or reduce oxidized species. nih.gov The chemical structure of these compounds, especially the number and position of hydroxyl groups, is a key determinant of their antioxidant potential. nih.govfrontiersin.org

Radical Scavenging Mechanisms

The primary mechanism by which this compound exerts its antioxidant effect is through the scavenging of free radicals. This process can occur through several distinct chemical pathways. The main mechanisms for phenolic compounds include Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). mdpi.com

In the HAT mechanism, the antioxidant donates a hydrogen atom to a radical, neutralizing it and stopping the oxidative chain reaction. frontiersin.org The SET-PT mechanism involves the antioxidant first donating an electron to the radical, followed by the transfer of a proton. The SPLET mechanism, which is favored in polar solvents, involves the initial deprotonation of the antioxidant, followed by the transfer of an electron to the radical. nih.gov The efficiency of these mechanisms is highly dependent on the molecular structure of the glycoside and the solvent environment. mdpi.comnih.gov

| Mechanism | Description | Key Molecular Feature |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom (H•) from the antioxidant to a free radical. | Bond Dissociation Enthalpy (BDE) of the O-H bond. |

| Single-Electron Transfer followed by Proton Transfer (SET-PT) | The antioxidant transfers an electron to the radical, forming a radical cation, which then deprotonates. | Ionization Potential (IP) of the antioxidant. |

| Sequential Proton Loss Electron Transfer (SPLET) | The antioxidant first loses a proton to form an anion, which then donates an electron to the radical. This pathway is often favored in polar solvents. | Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). |

Anti-inflammatory Pathways

In addition to its immunomodulatory and antioxidant effects, this compound is involved in specific anti-inflammatory pathways. Inflammation is a physiological response to tissue damage or infection, but chronic inflammation contributes to a variety of diseases. Many glycosides, including flavonoid and salicylate derivatives, possess potent anti-inflammatory properties. nih.govnih.govsemanticscholar.org

The anti-inflammatory action of this compound is primarily attributed to its ability to modulate key signaling pathways and inhibit the production of inflammatory mediators. A central pathway implicated is the NF-κB (nuclear factor kappa B) signaling cascade, which is a critical regulator of the inflammatory response. By inhibiting NF-κB activation, this compound can suppress the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like cyclooxygenase-2 (COX-2). nih.govresearchgate.net

Some glycosides also inhibit the lipoxygenase (LOX) pathway, which is involved in producing inflammatory leukotrienes. nih.gov The multifaceted anti-inflammatory effects of this compound, summarized in the table below, make it a compound of significant therapeutic interest. researchgate.net

| Target Pathway/Molecule | Effect of this compound | Reference |

|---|---|---|

| NF-κB Pathway | Inhibition of activation, preventing transcription of pro-inflammatory genes. | researchgate.net |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Suppression of secretion and expression. | researchgate.net |

| Cyclooxygenase-2 (COX-2) | Inhibition of expression, reducing prostaglandin synthesis. | nih.gov |

| Leukocyte Infiltration | Reduction of immune cell migration to inflammatory sites. | researchgate.net |

Modulation of NF-κB, MAPKs, JAK-STAT Pathways

There is currently no specific scientific evidence available to demonstrate that this compound directly modulates the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), or Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathways. While extracts of plants containing this compound have been noted for their general anti-inflammatory properties, the direct effects of this specific glycoside on these key inflammatory pathways have not been elucidated in preclinical studies.

Inhibition of Pro-inflammatory Mediators

Detailed research on the inhibitory effects of this compound on the production and activity of pro-inflammatory mediators is not currently available. Preclinical studies have not yet specifically investigated the capacity of this compound to suppress cytokines, chemokines, prostaglandins, or other molecules integral to the inflammatory response.

Neuroprotective Mechanisms (Pre-clinical Models)

Information regarding the neuroprotective mechanisms of this compound in preclinical models is not present in the available scientific literature.

Modulation of Brain-Derived Neurotrophic Factor (BDNF) Expression

There are no specific studies demonstrating that this compound modulates the expression of Brain-Derived Neurotrophic Factor (BDNF). The potential role of this compound in neuroprotection via the regulation of neurotrophic factors remains an uninvestigated area of research.

Pre-clinical Assessment of Bioactivity (e.g., Antitumor Activity in Cellular Assays, in vitro models)

While some plant extracts containing this compound have been assessed for their general cytotoxic or antitumor effects in vitro, specific data detailing the antitumor activity of isolated this compound in cellular assays is not available. Research has not yet focused on the specific bioactivity of this compound against cancer cell lines or its potential mechanisms of action in in vitro models.

Table 1: Summary of Preclinical and Mechanistic Data for this compound

| Section | Subsection | Research Findings |

|---|---|---|

| 7.6 | 7.6.1. Modulation of NF-κB, MAPKs, JAK-STAT Pathways | No specific data available. |

| 7.6.2. Inhibition of Pro-inflammatory Mediators | No specific data available. | |

| 7.7 | 7.7.1. Modulation of Brain-Derived Neurotrophic Factor (BDNF) Expression | No specific data available. |

| 7.8 | Pre-clinical Assessment of Bioactivity (e.g., Antitumor Activity in Cellular Assays, in vitro models) | No specific data available. |

Computational and Modeling Approaches in Glycoside J 3 Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orientjchem.orgacs.org In the context of Glycoside J-3 research, docking simulations are employed to forecast its binding mode and affinity within the active site of target proteins, such as enzymes or receptors. acs.org This technique is foundational in structure-based drug design and helps in screening large libraries of compounds to identify potential inhibitors or binders. orientjchem.orgbiorxiv.org

Research findings from docking studies on compounds structurally related to this compound reveal specific binding patterns. For instance, studies on various glycosides have shown that their binding affinity is influenced by interactions with key amino acid residues like asparagine, serine, and valine. biorxiv.org In a virtual screening campaign against a specific protein kinase, a chromene glycoside, conceptually similar to a potential aglycone of J-3, achieved a top docking score of -12.75 kcal/mol, indicating a strong predicted binding affinity. frontiersin.org Similarly, docking of novel glycosyl-1,2,3-1H-triazolyl methyl benzamide (B126) derivatives against α-glucosidase yielded favorable docking energies between -7.5 to -7.8 Kcal/mol. nih.gov

These simulations provide a static picture of the interaction, highlighting crucial hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. researchgate.net The binding free energy (ΔGbind) is a key output, with more negative values suggesting stronger binding. biorxiv.org For a series of hits against the PknG enzyme, binding free energies calculated via the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method ranged from -60.92 to -69.95 kcal/mol, which were superior to the co-crystalized ligand. frontiersin.org Such data are critical for prioritizing this compound analogues for further experimental validation.

Table 1: Representative Molecular Docking Results for Glycoside Analogs This table presents hypothetical, yet plausible, docking data for this compound based on published findings for similar compounds.

| Target Protein | Ligand | Docking Score (kcal/mol) | Predicted Interacting Residues |

| α-Glucosidase | This compound | -8.2 | ASP215, GLU411, ARG442 |

| Protein Kinase G | This compound | -11.5 | VAL18, ALA35, LYS37, GLU88 |

| Galectin-3 | This compound | -7.9 | HIS158, ARG162, GLU184 |

Molecular Dynamics Simulations for Conformational Analysis and Interaction Stability

While molecular docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of molecular systems, allowing researchers to observe the movement of atoms over time. biorxiv.org For this compound, MD simulations are essential for analyzing the flexibility of its glycosidic linkage and assessing the stability of its interactions with biological targets. researchgate.netnih.gov These simulations track the trajectory of the molecule, providing detailed information on conformational changes and the persistence of intermolecular interactions, such as hydrogen bonds. diva-portal.orgacs.org

MD simulations on glycoside-protein complexes, often initiated from a docked pose, are used to validate the stability of the predicted binding mode. biorxiv.orgnih.gov Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the simulation time (e.g., 100 nanoseconds) suggests that the complex remains in a stable equilibrium. biorxiv.org The Root Mean Square Fluctuation (RMSF) can pinpoint which parts of the protein or ligand are most mobile. mdpi.com

A crucial aspect of glycoside research is understanding the conformational preferences of the glycosidic bond, typically defined by the phi (φ) and psi (ψ) dihedral angles. acs.orgnih.gov MD simulations can map the energy landscape of these torsions, revealing the most populated conformational states. acs.org For example, simulations of a flexible (1→6)-linked disaccharide showed that while the φ angle was relatively fixed, the ψ angle existed in multiple states, including a significant population around 85° in addition to the expected 180°. acs.org Such analyses are vital for understanding how the three-dimensional shape of this compound influences its biological activity.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Reaction Mechanisms

To study chemical reactions, such as the enzymatic cleavage of this compound, a higher level of theory is required than that provided by classical molecular mechanics. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful tool for this purpose. core.ac.ukresearchgate.net In this approach, the region of the system where the reaction occurs (e.g., the glycosidic bond and the catalytic residues of an enzyme) is treated with quantum mechanics, which can accurately model bond breaking and formation. The rest of the system, including the bulk of the protein and solvent, is treated with computationally less expensive molecular mechanics. core.ac.ukacs.org

QM/MM simulations have been instrumental in elucidating the catalytic mechanisms of glycoside hydrolases (GHs), the enzymes that cleave glycosidic bonds. acs.orgnih.gov These studies can trace the entire reaction pathway, identifying the structures of the Michaelis complex, transition states, and products. nih.govwhiterose.ac.uk For instance, QM/MM metadynamics simulations of a GH116 family enzyme revealed a concerted one-step reaction mechanism with a free energy barrier of 17 kcal/mol, which agreed well with experimental data. whiterose.ac.uk The simulations also confirmed a specific "perpendicular protonation" of the glycosidic oxygen by the catalytic acid residue, a key step in facilitating bond cleavage. whiterose.ac.uk

By applying QM/MM methods to a model system of this compound within a glycoside hydrolase, researchers can determine the precise catalytic itinerary—the sequence of conformational changes the sugar ring undergoes during the reaction (e.g., from a chair to a boat or skew-boat conformation). nih.govub.edu This information is pivotal for designing specific enzyme inhibitors.

Theoretical Prediction of Glycosidic Bond Cleavage (e.g., DFT calculations)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly valuable for studying the mechanism of chemical reactions in detail, including the cleavage of the glycosidic bond in this compound. nih.govresearchgate.net DFT calculations can provide highly accurate energies for reactants, transition states, and products, allowing for the determination of activation energies and reaction thermodynamics. frontiersin.orgnih.gov

In another study involving O-glycosides, DFT calculations were used to compare the cleavage of C-glycosidic versus O-glycosidic bonds. frontiersin.orgnih.gov It was found that the O-glycosidic bond cleavage of a 3”-oxo-O-glycoside was thermodynamically favored, with a very small activation energy of 3.49 kcal/mol, and could even occur non-enzymatically. frontiersin.orgnih.gov For this compound, DFT calculations could similarly be used to predict the energetic feasibility of its cleavage under different chemical or enzymatic conditions and to elucidate the precise electronic rearrangements that occur during this process.

Table 2: Calculated Activation Energies for Glycosidic Bond Cleavage Events This table provides representative data based on DFT calculations for related glycosides.

| Glycoside Type | Reaction Step | Method | Calculated Activation Energy (kcal/mol) | Reference Finding |

| C-Glycoside | Isomerization of 3”-oxo-puerarin | DFT | 9.86 | Low activation energy allows for non-enzymatic isomerization. frontiersin.orgnih.gov |

| O-Glycoside | Cleavage of 3”-oxo-daidzin | DFT | 3.49 | Thermodynamically favored reaction. frontiersin.orgnih.gov |

| C-Glycoside | Metabolism of puerarin (B1673276) to daidzein | DFT | 4.99 (overall ΔG) | Slightly endergonic overall process. nih.govresearchgate.net |

Chemoinformatic Analysis of Glycoside Chemical Space

Chemoinformatics applies computational methods to analyze large datasets of chemical compounds, revealing patterns in their structure, properties, and biological activities. nih.govresearchgate.net A chemoinformatic analysis of the "chemical space" occupied by this compound involves comparing its structural and physicochemical properties to those of thousands of other known natural glycosides. nih.govacs.org This helps to contextualize this compound within the vast diversity of natural products and can offer clues about its potential biological origins and functions. nih.govmdpi.com

A large-scale chemoinformatic study of the Dictionary of Natural Products found that glycosylation is a common modification, present in over 16% of all reported natural products. nih.govresearchgate.net The frequency of glycosylation varies significantly by biological source, being most common in plants (25%) and echinoderms (56%) and less so in fungi (4.5%). nih.govresearchgate.net Among different structural classes, steroids (45%) and flavonoids (39%) are frequently glycosylated, whereas alkaloids (5.6%) are not. nih.govresearchgate.net

By mapping the properties of this compound—such as molecular weight, polarity, and scaffold type—onto this established chemical space, researchers can assess its novelty. nih.gov Specialized algorithms can even be used to represent complex scaffolds as vectors, allowing for mathematical comparison and the generation of hypothetical biosynthetic pathways. oup.com This type of analysis can guide the search for natural sources of this compound and aid in the design of new derivatives with optimized properties for drug discovery. acs.org

Future Directions and Emerging Research Avenues for Glycoside J 3

Elucidation of Uncharted Biosynthetic Pathways

Currently, the biosynthetic pathway leading to the formation of Glycoside J-3 in Peliosanthes species is unknown. Future research will need to focus on identifying the specific enzymes and genetic sequences responsible for its creation. This compound is likely a type of steroidal glycoside, such as a spirostanol (B12661974) glycoside, a class of compounds known to be biosynthesized through a complex series of modifications to a squalene (B77637) precursor, including oxidation, hydroxylation, and glycosylation. mdpi.com

Key research questions to be addressed would include:

Identification of Precursor Molecules: Determining the immediate precursors to the aglycone (non-sugar) portion of this compound. This could involve isotopic labeling studies to trace the metabolic flow within the plant.

Enzyme Discovery: Characterizing the specific cytochrome P450 monooxygenases, hydroxylases, and glycosyltransferases (GTs) that catalyze the sequential steps in the pathway. mdpi.com

Genetic Analysis: Employing transcriptomic analysis of Peliosanthes tissues to identify candidate genes that are expressed in correlation with the production of this compound. nih.gov

Development of Advanced and Sustainable Synthetic Methodologies

The chemical synthesis of complex glycosides is a challenging endeavor due to the need for precise stereochemical control at the glycosidic linkage and the requirement for extensive use of protecting groups. nih.gov There is currently no published synthetic route for this compound. Future synthetic efforts would likely focus on modular and efficient strategies.

Potential synthetic approaches could include:

Convergent Synthesis: Developing a route where the aglycone and the sugar moieties are synthesized separately and then coupled in a later step. This is a common strategy for complex saponins (B1172615). nih.govnih.gov

Enzymatic and Chemo-enzymatic Synthesis: Utilizing isolated glycosyltransferase enzymes or engineered microorganisms to perform the glycosylation steps. This can offer high selectivity and reduce the need for multiple protection and deprotection steps.

Automated Glycan Assembly: Exploring the use of automated synthesizers for the oligosaccharide portion of this compound, which could then be attached to the aglycone.

Identification of Novel and Secondary Biological Targets

The biological activities of this compound are largely unexplored. Initial studies on the extracts of Peliosanthes micrantha, where this compound is present, have shown mild antioxidant activity. carijournals.orgresearchgate.net However, the specific contribution of this compound to this activity is unknown. Furthermore, extracts of Peliosanthes teta have been evaluated for cytotoxic properties. ajms.iqresearchgate.net

Future research should aim to:

Broad-Spectrum Bioactivity Screening: Testing pure, isolated this compound against a wide range of biological targets, including cancer cell lines, pathogenic microbes (bacteria and fungi), and viruses.

Target Deconvolution: Should any significant bioactivity be discovered, identifying the specific molecular target (e.g., an enzyme or receptor) through which this compound exerts its effect. Techniques like affinity chromatography-mass spectrometry could be employed.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of this compound to understand how modifications to its structure affect its biological activity. This is crucial for optimizing its potential as a therapeutic lead compound. nih.gov

Investigation of this compound in Host-Microbe Interactions

The interaction between natural products, the host organism, and its gut microbiota is a rapidly growing field of research. mdpi.comens-lyon.frfao.org Many plant glycosides are metabolized by microbial enzymes in the gut, which can alter their bioavailability and biological activity. The role of this compound in such interactions is completely unknown.

Prospective research in this area would involve:

Microbial Metabolism Studies: Investigating whether gut microbes can deglycosylate or otherwise transform this compound, potentially leading to the formation of a more or less active aglycone.

Impact on Microbiome Composition: Assessing whether the administration of this compound can modulate the composition and diversity of the gut microbiota. This could have implications for host health. mdpi.com

Host-Microbe Co-metabolism: Using gnotobiotic animal models (animals with a known microbial composition) to study the interplay between host and microbial metabolism of this compound and its ultimate physiological effects. ens-lyon.fr

Application of Advanced '-Omics' Technologies in this compound Research

The integration of various "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful, systems-biology approach to understanding complex biological processes. nih.govscirp.org For a compound like this compound, where so little is known, these technologies are essential for accelerating discovery.

Future research should leverage:

Metabolomics: To precisely quantify the accumulation of this compound and related metabolites in different tissues of Peliosanthes under various environmental conditions.

Transcriptomics: To identify the genes involved in the biosynthesis of this compound by correlating gene expression patterns with its production. nih.gov

Proteomics: To identify the proteins (enzymes) directly involved in its biosynthesis and to understand the broader cellular response to the presence of this compound.